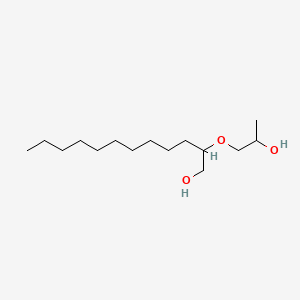![molecular formula C31H29N3O3 B14239290 Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate CAS No. 415900-75-3](/img/structure/B14239290.png)
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate typically involves a multi-step process:
Formation of the diazenyl intermediate: This step involves the reaction of 4-aminobenzoic acid with nitrous acid to form the diazonium salt, which is then coupled with 4-(2-(9H-carbazol-9-yl)ethoxy)aniline to form the diazenyl intermediate.
Esterification: The diazenyl intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate involves its interaction with molecular targets through its diazenyl group and aromatic rings. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it can interact with cellular components, potentially leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate: Unique due to its specific structural features and properties.
4-(9H-Carbazol-9-yl)phenylboronic acid: Similar in structure but differs in functional groups and applications.
2-(9H-Carbazol-9-yl)ethyl acrylate: Another compound with a carbazole moiety, used in different applications.
Uniqueness
This compound is unique due to its combination of a diazenyl group and a carbazole moiety, which imparts specific electronic and photophysical properties. This makes it particularly valuable in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
415900-75-3 |
|---|---|
Molekularformel |
C31H29N3O3 |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
butyl 4-[[4-(2-carbazol-9-ylethoxy)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C31H29N3O3/c1-2-3-21-37-31(35)23-12-14-24(15-13-23)32-33-25-16-18-26(19-17-25)36-22-20-34-29-10-6-4-8-27(29)28-9-5-7-11-30(28)34/h4-19H,2-3,20-22H2,1H3 |
InChI-Schlüssel |
NUTKWYHZHHVAHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


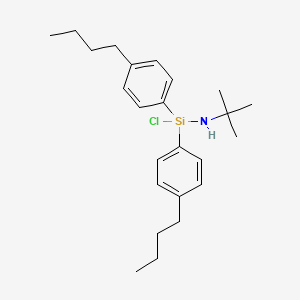

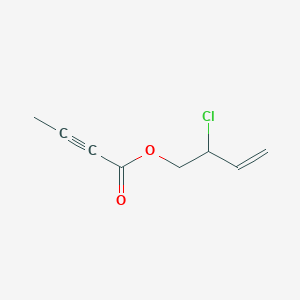
![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
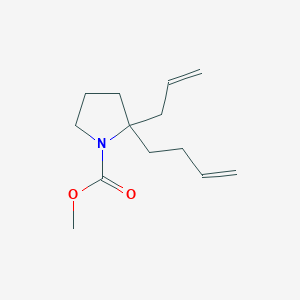
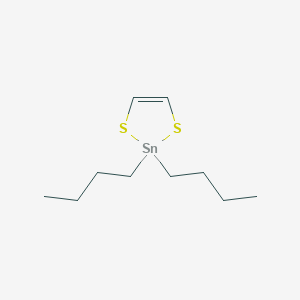
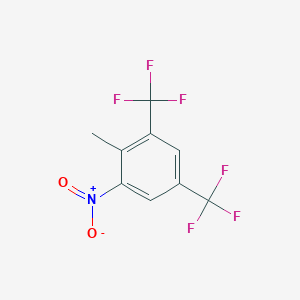
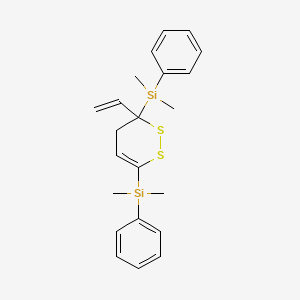
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
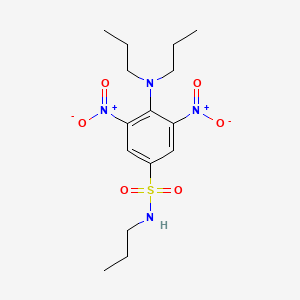
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)

